2,5,6-Trichloropyrimidin-4-amine

概要

説明

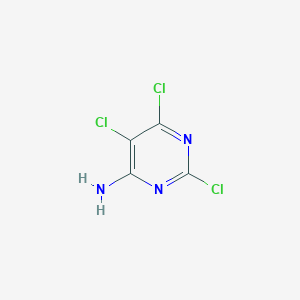

2,5,6-Trichloropyrimidin-4-amine is a heterocyclic compound with the molecular formula C4H2Cl3N3 It is a derivative of pyrimidine, characterized by the presence of three chlorine atoms at positions 2, 5, and 6, and an amino group at position 4

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,5,6-Trichloropyrimidin-4-amine typically involves the nucleophilic substitution reactions of 2,4,5,6-tetrachloropyrimidine with appropriate nucleophiles. For instance, the reaction of 2,4,5,6-tetrachloropyrimidine with hydroxybenzaldehydes in the presence of potassium carbonate in acetonitrile at room temperature can yield (2,5,6-trichloropyrimidin-4-yl)oxybenzaldehydes .

Industrial Production Methods: Industrial production methods for this compound often involve multi-step processes starting from barbituric acid. The barbituric acid is reacted with phosphorus oxychloride, followed by further reactions with phosphorus pentachloride or related reagents under controlled temperatures .

化学反応の分析

Types of Reactions: 2,5,6-Trichloropyrimidin-4-amine undergoes various chemical reactions, including:

Nucleophilic Substitution: This is a common reaction for this compound, where nucleophiles attack the chlorine-substituted positions.

Oxidation and Reduction: These reactions can modify the functional groups attached to the pyrimidine ring.

Coupling Reactions: Such as Suzuki and Sonogashira couplings, which are used to introduce aryl or alkynyl groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Potassium carbonate in acetonitrile.

Oxidation: Common oxidizing agents like hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride.

Major Products: The major products formed from these reactions include various substituted pyrimidines, which can be further functionalized for specific applications .

科学的研究の応用

Synthesis of 2,5,6-Trichloropyrimidin-4-amine

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. The compound can be synthesized through chlorination processes followed by amination reactions. The reaction pathways often utilize various reagents and catalysts to enhance yield and selectivity.

Key Synthetic Pathways:

- Chlorination of Pyrimidine Derivatives: Utilizing reagents such as phosphorus pentachloride or thionyl chloride to introduce chlorine atoms at specific positions on the pyrimidine ring.

- Amination Reactions: Employing aniline derivatives to introduce amine groups into the chlorinated pyrimidine structure.

This compound has been studied for its potential therapeutic effects. Notably, it has shown promise in the following areas:

Anti-Cancer Activity

Research indicates that derivatives of this compound exhibit inhibitory effects on various cancer cell lines. For example:

- Anaplastic Lymphoma Kinase (ALK) Inhibitors: Compounds derived from this structure have been developed as selective ALK inhibitors for treating specific types of tumors .

- EGFR Inhibitors: Similar derivatives have been investigated for their ability to inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancers .

Anti-Inflammatory Properties

Recent studies have demonstrated that certain derivatives possess significant anti-inflammatory activity by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). The IC50 values for these compounds indicate comparable efficacy to established anti-inflammatory drugs like celecoxib .

Material Science Applications

Beyond biological applications, this compound is also being explored in material science:

- Polymer Chemistry: Its derivatives are being investigated as potential monomers for synthesizing novel polymers with specific properties.

- Organic Electronics: Compounds based on this structure are being studied for their electronic properties and potential use in organic light-emitting diodes (OLEDs) and photovoltaic cells.

Case Study 1: Synthesis of ALK Inhibitors

A study focused on synthesizing a series of compounds derived from this compound demonstrated that modifications at the aniline position significantly affected biological activity. The most potent compound exhibited a high degree of selectivity towards ALK inhibition with a favorable safety profile in preclinical models .

Case Study 2: Anti-inflammatory Activity

In vitro studies assessed the anti-inflammatory potential of several derivatives against COX enzymes. The findings revealed that modifications at the 4-position of the pyrimidine ring enhanced COX-2 inhibition significantly compared to standard treatments .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Anti-Cancer | ALK inhibitors, EGFR inhibitors | Potent inhibition observed in cancer cell lines |

| Anti-Inflammatory | COX enzyme inhibitors | Comparable efficacy to celecoxib |

| Material Science | Monomers for polymers, organic electronics | Potential use in OLEDs and photovoltaic cells |

作用機序

The mechanism of action of 2,5,6-Trichloropyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, its anti-inflammatory effects are attributed to the inhibition of cyclooxygenase enzymes, which are crucial for the synthesis of pro-inflammatory mediators like prostaglandins .

類似化合物との比較

2,4,5,6-Tetrachloropyrimidine: A precursor in the synthesis of 2,5,6-Trichloropyrimidin-4-amine.

2,4,6-Trichloropyrimidin-5-amine: Another chlorinated pyrimidine with similar reactivity.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other chlorinated pyrimidines. Its ability to undergo selective nucleophilic substitution at the 4-position makes it a valuable intermediate in organic synthesis .

生物活性

2,5,6-Trichloropyrimidin-4-amine is a chlorinated pyrimidine derivative that has garnered attention for its diverse biological activities. This compound is primarily recognized for its role in enzyme inhibition and as a precursor for various bioactive molecules. Below, we explore its biological activity, mechanisms of action, and relevant research findings.

This compound can undergo several chemical reactions including nucleophilic substitution and oxidation. Its unique substitution pattern allows it to selectively inhibit certain enzymes, particularly cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. The compound's anti-inflammatory properties are attributed to its ability to inhibit COX-2 activity, thus reducing the synthesis of pro-inflammatory mediators such as prostaglandins .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Enzyme Inhibition : The compound has shown significant inhibitory effects on COX enzymes. For example, studies have reported IC50 values for COX-2 inhibition comparable to established anti-inflammatory drugs like celecoxib .

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various pathogens. Its structural characteristics allow it to interact effectively with microbial enzymes.

- Anticancer Potential : There is emerging evidence suggesting that this compound may have anticancer effects through the modulation of signaling pathways involved in cancer cell proliferation and survival .

Table 1: Summary of Biological Activities

Case Study: Anti-inflammatory Effects

In a controlled study evaluating the anti-inflammatory effects of this compound, researchers utilized carrageenan-induced paw edema models in rats. The results demonstrated a significant reduction in edema compared to control groups treated with saline. The compound's mechanism was linked to the downregulation of COX-2 and inducible nitric oxide synthase (iNOS) expression levels in treated tissues .

Table 2: Experimental Results from Anti-inflammatory Studies

| Treatment | Edema Reduction (%) | COX-2 Expression (Relative Units) |

|---|---|---|

| Control (Saline) | 0 | 1.00 |

| This compound | 65 | 0.35 |

Synthesis and Derivatives

The synthesis of this compound often involves nucleophilic aromatic substitution reactions. It serves as a precursor for more complex heterocyclic compounds and has been explored for modifications that enhance its biological activity. For instance, derivatives with additional functional groups have shown improved potency against specific targets in vitro .

特性

IUPAC Name |

2,5,6-trichloropyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl3N3/c5-1-2(6)9-4(7)10-3(1)8/h(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLDNZPLPEYLLNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1Cl)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20578852 | |

| Record name | 2,5,6-Trichloropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28969-60-0 | |

| Record name | 2,5,6-Trichloropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。